2-Bromothiazolo[4,5-b]pyridine
Description
Historical Context and Academic Significance of the Thiazolo[4,5-b]pyridine (B1357651) Scaffold
The thiazolo[4,5-b]pyridine ring system, a fusion of thiazole (B1198619) and pyridine (B92270) rings, is a privileged scaffold in medicinal chemistry. Its structural framework is recognized for its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Research has demonstrated that compounds incorporating this scaffold can exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. derpharmachemica.com
The academic significance of this scaffold is also rooted in the diverse synthetic strategies developed for its construction. Methodologies such as [3+3] cyclocondensation, Thorpe-Ziegler cyclization, and both solution and solid-phase syntheses have been employed to create libraries of thiazolo[4,5-b]pyridine derivatives. sci-hub.seacs.org Recent reviews have highlighted the continuous evolution of synthetic techniques, focusing on either building the pyridine ring onto a pre-existing thiazole (pyridine annulation) or constructing the thiazole ring onto a pyridine precursor. dmed.org.uaosi.lv This ongoing synthetic exploration underscores the scaffold's importance and the scientific community's efforts to unlock its full potential. sci-hub.se
Overview of Halogenated Heterocycles in Contemporary Organic Synthesis Research
Halogenated heterocycles are indispensable tools in modern organic synthesis. The presence of a halogen atom, such as bromine, chlorine, or iodine, on a heterocyclic ring imparts unique reactivity. mdpi.comsigmaaldrich.com Halogens can function as excellent leaving groups in nucleophilic substitution reactions and are crucial participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sigmaaldrich.comnih.gov
Their high electrophilicity and leaving group characteristics are pivotal for the activation and structural modification of organic compounds. mdpi.com This reactivity allows chemists to use halogenated heterocycles as versatile building blocks or intermediates to construct more complex and highly functionalized molecules. sigmaaldrich.com Many synthetic heterocycles with pharmacological activity are developed from halogenated precursors, making them a major focus of research for medicinal chemists. sigmaaldrich.com The ability to precisely modify their structures enables the fine-tuning of a molecule's function, which is critical in drug discovery and materials science. sigmaaldrich.com
Research Focus on 2-Bromothiazolo[4,5-b]pyridine as a Key Synthetic Building Block
The strategic placement of a bromine atom at the 2-position of the thiazolo[4,5-b]pyridine scaffold creates a highly valuable synthetic intermediate. This compound is a key building block that leverages the inherent reactivity of the C-Br bond for further molecular elaboration. The bromine atom serves as a versatile handle for introducing a wide variety of substituents and for building more complex molecular frameworks.
Research has demonstrated the utility of brominated thiazolopyridines in a range of chemical transformations. For example, 6-bromothiazolo[4,5-b]pyridine (B3095511) has been utilized as a precursor in palladium-catalyzed carbonylation and Suzuki coupling reactions. Similarly, related bromo-isomers have been synthesized and used in subsequent cross-coupling reactions to produce libraries of potential kinase inhibitors. nih.govvulcanchem.com
A key application of this compound and its isomers is in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted thiazolopyridines that would be difficult to synthesize by other means. The Suzuki-Miyaura cross-coupling, in particular, is frequently used to couple brominated heterocycles with various boronic acids. nih.govresearchgate.net The versatility of this approach is showcased in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, where a bromo-substituted precursor is coupled with different aryl boronic acids. nih.govmdpi.com
The table below summarizes synthetic approaches that are analogous or directly applicable to the functionalization of this compound, illustrating its role as a versatile intermediate.
| Precursor | Reaction Type | Reagents & Conditions | Product Type | Ref |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | Bromination (Sandmeyer-type) | CuBr₂, tert-butyl nitrite, acetonitrile, room temp. | 2-bromothiazolo[5,4-b]pyridine (B1521824) derivative | nih.gov |
| 6-bromothiazolo[4,5-b]pyridine | Suzuki Coupling | Aryl boronic acids, Pd catalyst | Aryl-substituted thiazolo[4,5-b]pyridine | |
| 6-bromothiazolo[4,5-b]pyridine | Carbonylation | CO (5 atm), methanol, PdCl₂(PPh₃)₂, Et₃N, 80°C | Thiazolo[4,5-b]pyridine-6-carboxylate | |
| 5-bromo-2-phenylimidazo[4,5-b]pyridine | Suzuki Coupling | 4-nitrophenyl boronic acid, Pd catalyst | 2,6-diphenyl-imidazo[4,5-b]pyridine derivative | mdpi.com |
| 2-chlorothiazolo[4,5-b]pyridine | Nucleophilic Substitution | Aminocyclopentyl derivative, DIPEA, NMP, 130°C | 2-amino-substituted thiazolo[4,5-b]pyridine | google.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCOOVYWVFSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromothiazolo 4,5 B Pyridine and Analogous Systems
Foundational Cyclization Routes to the Thiazolo[4,5-b]pyridine (B1357651) Core
The construction of the fused thiazolo[4,5-b]pyridine bicyclic system can be achieved through various synthetic strategies, which primarily involve the annulation of a pyridine (B92270) ring onto a pre-existing thiazole (B1198619) or the annulation of a thiazole ring onto a pyridine precursor. dmed.org.uadmed.org.ua
The synthesis of the thiazolo[4,5-b]pyridine core often begins with functionalized monocyclic precursors—either a thiazole or a pyridine.
Pyridine Annulation to a Thiazole Ring: This strategy involves building the pyridine ring onto a thiazole starting material. One such method is the Thorpe-Ziegler type cyclization. For instance, a solid-phase synthesis approach utilizes a thiazole resin, which is then converted to the desired thiazolopyridine resin using the Friedländer protocol under microwave irradiation. nih.govresearchgate.net Another approach involves a one-pot Michael addition and cyclo-elimination cascade starting from a 4-thiazolidine-2-thione derivative. dmed.org.ua The reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids via a [3 + 3]-cyclization also yields thiazolo[4,5-b]pyridin-2(3H)-one derivatives. researchgate.net
Thiazole Annulation to a Pyridine Ring: Conversely, the thiazole ring can be constructed onto a functionalized pyridine core. A common precursor for this route is 2-aminopyridine-3-thiol. dmed.org.ua This intermediate can be reacted with various electrophiles to form the fused thiazole ring. For example, its reaction with an appropriately substituted benzaldehyde in the presence of zinc oxide nanoparticles provides a convenient method for preparing thiazolo[4,5-b]pyridines. dmed.org.ua Another pathway involves the acylation of pyridin-2-amine, followed by thionation with phosphorus pentasulfide (P2S5) and subsequent oxidative cyclization with potassium ferricyanide to yield the 2-substituted thiazolo[4,5-b]pyridine. dmed.org.ua
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| 3-Amino-5-bromo-2-chloropyridine, Potassium thiocyanate | Acetic Acid | 5-Bromothiazolo[5,4-b]pyridin-2-amine | 75 | nih.gov |
| 2-Aminopyridine-3-thiol, 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde | ZnO nanoparticles, Absolute Ethanol, RT | (E)-3-(5-bromopyrimidin-2-yl)-1-[4-(thiazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-en-1-one | Not Specified | dmed.org.ua |
| Pyridin-2-amine, Furan-2-carbonyl chloride | 1. Propan-2-ol2. P₂S₅, Toluene3. K₃[Fe(CN)₆], Alkaline medium | 2-(Furan-2-yl)thiazolo[4,5-b]pyridine | Not Specified | dmed.org.ua |
| Solid-supported cyanocarbonimidodithioate, α-Halo ketones | 1. Thorpe-Ziegler cyclization2. Friedländer protocol (microwave) | Solid-supported 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine | Good overall yields | nih.govresearchgate.net |
Complex heterocyclic systems like 2-bromothiazolo[4,5-b]pyridine are often assembled through multi-step sequences starting from simple, commercially available chemicals. These routes provide access to specifically substituted analogs.
A notable seven-step synthesis starts with the inexpensive 2,4-dichloro-3-nitropyridine. nih.gov The process involves:
Selective nucleophilic substitution of the C4-chloro group with morpholine.
Substitution of the C2-chloro group with a thiocyanate (KSCN).
Reduction of the nitro group using iron powder in acetic acid, which triggers a spontaneous intramolecular cyclization to form the 2-aminothiazolo[5,4-b]pyridine skeleton.
The resulting 2-amino group is then converted to the target 2-bromo derivative. nih.gov
Another multi-step approach begins with 3-amino-5-bromo-2-chloropyridine. nih.gov This starting material is first converted to 5-bromothiazolo[5,4-b]pyridin-2-amine by reaction with potassium thiocyanate. The amino group can then be protected (e.g., with a Boc group) to allow for further modifications on the pyridine ring, such as Suzuki cross-coupling reactions, before subsequent transformations. nih.gov Pyrido[3′,2′:4,5]pyrrolo[3,2-d] dmed.org.uaresearchgate.netoxazin-4(5H)-ones can be synthesized from 2-aminonicotinonitriles through a sequence involving Sandmeyer, amination, Thorpe-Ziegler, hydrolysis, and cyclization steps. researchgate.net
Strategies for Selective Bromination at the C2 Position
Once the thiazolo[4,5-b]pyridine core is assembled, the introduction of a bromine atom at the C2 position is a critical step. This can be accomplished through several methods, including direct halogenation or metal-assisted processes.
Direct electrophilic bromination of the thiazolo[4,5-b]pyridine ring system can be challenging due to the electron-deficient nature of the fused heterocycle. However, successful protocols have been developed for analogous systems. For the related thiazolo[5,4-d]thiazole (B1587360) ring, direct bromination has been achieved using elemental bromine in the presence of pyridine. core.ac.uk The reaction can yield both mono- and di-brominated products depending on the stoichiometry of bromine and the reaction time. core.ac.uk Another strategy involves an oxidative cyclization with bromine. For instance, treatment of a picolinonitrile precursor bearing a p-methoxybenzylthio group with bromine can effect both deprotection of the thiol and oxidative S-N bond formation to furnish a dibrominated isothiazolo[4,5-b]pyridine in a single step. rsc.org
Transition metal-mediated reactions offer a mild and efficient alternative for C2-bromination. Copper-based reagents are particularly effective. A well-established procedure is the Sandmeyer-type reaction, where a C2-amino group on the thiazolo[4,5-b]pyridine ring is converted into a diazonium salt intermediate, which is then displaced by bromide.
A specific protocol for the synthesis of 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine involves treating the corresponding 2-amino precursor with copper(II) bromide (CuBr₂) and tert-butyl nitrite in acetonitrile at room temperature. nih.gov This method provides the desired 2-bromo product in good yield and demonstrates the utility of copper-mediated bromination for these heterocyclic systems. nih.gov Copper-mediated radiobromination of (hetero)aryl boronic pinacol esters has also been described as a versatile method. nih.gov
| Substrate | Brominating Agent/Method | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| 7-Morpholinothiazolo[5,4-b]pyridin-2-amine | Copper-mediated bromination | CuBr₂, tert-butyl nitrite, Acetonitrile, RT | 4-(2-Bromothiazolo[5,4-b]pyridin-7-yl)morpholine | 40 | nih.gov |
| Thiazolo[5,4-d]thiazole | Direct Electrophilic Bromination | Br₂, Pyridine, CCl₄ (reflux) | 2-Bromothiazolo[5,4-d]thiazole or 2,5-Dibromothiazolo[5,4-d]thiazole | Good yields | core.ac.uk |
| 2-((4-Methoxybenzyl)thio)-6-bromonicotinonitrile | Oxidative Cyclization with Bromine | Br₂, Ethyl Acetate, 80 °C | 3,6-Dibromoisothiazolo[4,5-b]pyridine | 88 | rsc.org |
Metal-halogen exchange is a powerful tool in organometallic chemistry for the functionalization of organic halides. wikipedia.org This reaction typically involves treating an organic halide with an organolithium or Grignard reagent to form a new organometallic species, which can then be trapped with an electrophile. wikipedia.orgznaturforsch.com
While direct application to the C2-bromination of thiazolo[4,5-b]pyridine is not prominently detailed, the underlying principles are well-established for pyridine and other heterocyclic systems. The process would involve the formation of a C2-metalated thiazolo[4,5-b]pyridine intermediate. This could potentially be achieved either by direct deprotonation (metalation) at the C2 position if the proton is sufficiently acidic, or by a halogen-metal exchange starting from a different C2-halogenated precursor (e.g., 2-chloro). The resulting organometallic intermediate would then be reacted with a suitable electrophilic bromine source (e.g., Br₂, CBr₄) to install the bromine atom. A protocol using a combination of i-PrMgCl and n-BuLi has been developed for performing bromine-metal exchange on bromoheterocycles that contain acidic protons, operating under non-cryogenic conditions. nih.gov This approach solves issues of intermolecular quenching that can occur when using alkyllithium reagents alone. nih.gov
Derivatization and Functionalization of the this compound System
The 2-bromo substituent on the thiazolo[4,5-b]pyridine scaffold serves as a versatile functional handle, enabling a wide array of chemical transformations. This position is particularly amenable to derivatization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The primary strategies for functionalization revolve around metal-catalyzed cross-coupling reactions, condensation reactions following initial modification, and the direct introduction of heteroatoms. These methodologies are crucial for exploring the structure-activity relationships of thiazolo[4,5-b]pyridine derivatives in various applications, including medicinal chemistry.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. nih.gov The Suzuki-Miyaura reaction, in particular, is a practical and efficient approach for creating biaryl compounds due to its tolerance of a wide range of functional groups and generally high yields. nih.govmdpi.com This reaction is instrumental in modifying the this compound core.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide (this compound) to a Pd(0) complex, transmetallation of the organic group from an organoboron compound (like an arylboronic acid) to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. mdpi.com
In the context of the thiazolo[4,5-b]pyridine system, the bromine atom at the 2-position is readily displaced. For instance, a bromothiazolo[5,4-b]pyridine derivative, a close isomer, undergoes Suzuki reactions with various aryl borates at 100 °C to produce 2-aryl substituted analogues in good yields. nih.gov Similar optimized Suzuki couplings have been successfully applied to thiazolo[4,5-b]pyridines. beilstein-journals.org Typical conditions involve a palladium catalyst such as Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or potassium phosphate, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane with water. nih.govnih.gov These reactions are generally heated to temperatures between 85 °C and 100 °C to ensure efficient conversion. nih.govnih.gov
The utility of this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents, which is a key strategy in the development of pharmacologically active molecules. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|---|---|
| This compound derivative | Aryl boronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 100 | 2-Aryl-thiazolo[4,5-b]pyridine |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | N-[2-methyl-5-arylpyridin-3-yl]acetamide |
The Knoevenagel condensation is a fundamental reaction in organic chemistry used to form carbon-carbon bonds, typically resulting in an α,β-unsaturated product. wikipedia.org The reaction involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. wikipedia.orgresearchgate.net This reaction is usually catalyzed by a weak base, such as piperidine or pyridine. wikipedia.orgresearchgate.net
Direct Knoevenagel condensation is not feasible with this compound itself, as the bromo-substituent does not possess an active methylene group. However, this reaction becomes a powerful tool for derivatization after an initial modification of the 2-position. For example, the 2-bromo group can first be converted to a 2-methyl group via a cross-coupling reaction. This 2-methyl derivative can then participate in a Knoevenagel condensation. Research has shown that 2-methyl-thiazolo[4,5-b]pyrazines, which are structurally analogous to the corresponding pyridines, undergo Knoevenagel condensation smoothly with various aldehydes. nih.gov
The process would involve reacting the 2-methyl-thiazolo[4,5-b]pyridine with an aldehyde in the presence of a base. The product is a styryl-type derivative, which extends the conjugation of the heterocyclic system. This two-step sequence—cross-coupling followed by condensation—significantly broadens the range of accessible derivatives.
Table 2: General Scheme for Knoevenagel Condensation of a 2-Methyl-thiazolo[4,5-b]pyridine Derivative
| Reactant 1 | Reactant 2 (Aldehyde) | Active Methylene Compound | Catalyst | Product Type |
|---|---|---|---|---|
| Benzaldehyde | Thiobarbituric acid | Not Applicable | Piperidine | α,β-Unsaturated enone |
| Aromatic Aldehyde | Malononitrile | Not Applicable | Selenium/ZrO₂ | α,β-Unsaturated dinitrile |
Beyond carbon-carbon bond formation, the 2-bromo group is an excellent leaving group for introducing substituents containing heteroatoms such as nitrogen, oxygen, or sulfur. These transformations are typically achieved through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed reactions like the Buchwald-Hartwig amination or Ullmann condensation.
These methods allow for the direct coupling of amines, alcohols, and thiols to the 2-position of the thiazolo[4,5-b]pyridine core. For example, a heterogeneous copper-catalyzed cascade reaction involving 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been used to generate 2-substituted thiazolo[4,5-b]pyridines, demonstrating the feasibility of forming C-N and C-S bonds at this position. dmed.org.ua
The introduction of such groups is of significant interest in medicinal chemistry, as heteroatomic functionalities can act as hydrogen bond donors or acceptors, influencing the molecule's binding affinity to biological targets. The specific conditions for these reactions, including the choice of catalyst (typically palladium or copper), ligand, base, and solvent, must be optimized for the specific nucleophile being used.
The derivatives obtained from the initial functionalization of this compound can serve as platforms for subsequent, more advanced chemical transformations. This multi-step approach allows for the construction of highly complex and diverse molecular libraries.
One such advanced strategy involves the oxidation of a sulfide to a sulfone. For instance, a 2-alkylthio-thiazolo[4,5-b]pyridine, prepared from the 2-bromo precursor, can be oxidized to the corresponding 2-alkylsulfonyl derivative. The sulfone group is a powerful electron-withdrawing group and an excellent leaving group, facilitating subsequent nucleophilic substitution reactions with a wide range of nucleophiles, such as amines. researchgate.net This two-step sequence (sulfide formation followed by oxidation and substitution) provides an alternative route to compounds that may be difficult to access directly. researchgate.net
Another advanced transformation is the modification of the heterocyclic core itself. For example, thiazolo[4,5-b]pyridines can undergo a late-stage reduction to yield 2,3-dihydro nih.govbeilstein-journals.orgthiazolo[4,5-b]pyridines. beilstein-journals.org This alters the planarity and electronic properties of the scaffold, which can have a profound impact on its biological activity.
Furthermore, functional groups introduced in the initial coupling step can be manipulated. A substituent introduced via a Suzuki-Miyaura reaction might carry its own functional handle (e.g., a nitro or ester group), which can be used for further derivatization, such as reduction to an amine or hydrolysis to a carboxylic acid, respectively. This highlights the modularity of the synthetic approach, where the 2-bromo position acts as a gateway to extensive chemical diversity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-methyl-thiazolo[4,5-b]pyrazines |
| 2-methyl-thiazolo[4,5-b]pyridine |
| 3-iodopyridin-2-amine |
| 5-bromo-2-methylpyridin-3-amine |
| Arylboronic acid |
| Benzaldehyde |
| Carbon disulfide |
| Diethyl malonate |
| Malononitrile |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
| Palladium(II) acetate |
| Phenylboronic acid |
| Piperidine |
| Potassium carbonate |
| Potassium phosphate |
| Pyridine |
| Tetrakis(triphenylphosphine)palladium(0) |
Reactivity and Mechanistic Investigations of 2 Bromothiazolo 4,5 B Pyridine
Studies on Electrophilic Aromatic Substitution (SEAr) Pathways in Related Systems
The thiazolo[4,5-b]pyridine (B1357651) ring system, like pyridine (B92270) itself, is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution (SEAr). quimicaorganica.org Reactions often require harsh conditions, and the substitution pattern is dictated by the stability of the cationic intermediate (sigma complex). quimicaorganica.org For pyridine, electrophilic attack is favored at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org In fused systems like thiazolopyridines, the electronic landscape is more complex, but the inherent electron-deficient nature of the pyridine ring remains a dominant factor.
Detailed mechanistic studies on the parent 2-bromothiazolo[4,5-b]pyridine are scarce; however, investigations into closely related electron-deficient thiazole-fused heterocycles, such as thiazolo[5,4-d]thiazole (B1587360), provide valuable insights into potential reaction pathways. udayton.eduresearchgate.net
Analysis of Halogenation Mechanisms (e.g., Direct C-Halogenation, N-Halogenation Intermediates, Addition-Elimination)
Theoretical studies on the halogenation of related thiazole (B1198619) systems have explored several possible mechanisms to understand how substitution occurs on these deactivated rings. udayton.eduresearchgate.net These potential pathways are relevant for understanding the halogenation behavior of thiazolo[4,5-b]pyridine.
Direct C-Halogenation: This mechanism involves the direct attack of an electrophilic halogen species (e.g., from an N-halopyridine complex) on the carbon atom of the heterocyclic ring. Theoretical studies on the pyridine-catalyzed halogenation of thiazolo[5,4-d]thiazole suggest that direct C-halogenation is the most favored pathway. researchgate.net The use of a bromine-pyridine mixture, which generates the N-bromopyridinium bromide complex, provides a source of a strongly electrophilic bromine cation, facilitating the reaction. researchgate.net
N-Halogenation Intermediates: An alternative pathway involves the initial halogenation at a ring nitrogen atom, followed by rearrangement to a C-halogenated product. This C-halogenation via an intermediate N-halogenation has been investigated theoretically. researchgate.net
Addition-Elimination: This pathway proceeds through the formation of a cyclic halonium ion intermediate, followed by an elimination step to yield the final substituted product. This mechanism has also been considered in theoretical analyses of halogenation on related systems. researchgate.net
Computational models suggest that for electron-poor systems like thiazolo[5,4-d]thiazole, the introduction of one halogen atom can slightly enhance the reactivity of the ring towards further halogenation. udayton.eduresearchgate.net
Investigation of Catalytic Roles in Reaction Pathways
Catalysts play a crucial role in overcoming the high activation energy associated with the electrophilic substitution of electron-deficient heterocycles.
Lewis and Brønsted Acids: Strong acids are often required to activate the electrophile and increase its reactivity. For pyridine halogenation, elemental halides are frequently used with strong Brønsted or Lewis acids at elevated temperatures to compensate for the ring's poor π-nucleophilicity. chemrxiv.org
Pyridine: In bromination reactions, pyridine itself can act as a catalyst. It reacts with bromine to form N-bromopyridinium bromide, which is a more potent source of electrophilic bromine, enabling the substitution to proceed smoothly and in high yield on otherwise unreactive substrates. researchgate.net
Palladium Catalysts: While more commonly associated with cross-coupling reactions, palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride have been used in the synthesis of substituted thiazolo-pyridone derivatives, highlighting the importance of transition metal catalysis in the functionalization of this scaffold. nih.gov
Nucleophilic Reactivity and Transformative Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.comquimicaorganica.orgquora.com A leaving group, such as bromine, at the 2-position of the thiazolo[4,5-b]pyridine system creates a prime site for nucleophilic substitution reactions (SNAr).
Substitution Reactions at the Bromine-Bearing Position
The bromine atom at the C-2 position of the thiazolo[4,5-b]pyridine ring is an effective leaving group, allowing for a variety of transformative reactions. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in both the pyridine and thiazole rings.
Studies on the closely related isothiazolo[4,5-b]pyridine scaffold have demonstrated the feasibility of regioselective nucleophilic aromatic substitution. For instance, 3,6-dibromoisothiazolo[4,5-b]pyridine reacts with various nitrogen nucleophiles to selectively substitute the bromine at the 3-position (equivalent to the 2-position in the thiazolo system), yielding amino, secondary amine, and tertiary amine derivatives in good yields. rsc.org
Table 1: Examples of Nucleophilic Substitution on Halo-Thiazolopyridine Systems
| Starting Material | Nucleophile | Product | Reaction Type |
| 2-Bromothiazolo[5,4-b]pyridine (B1521824) derivative | Aryl borates | 2-Aryl-thiazolo[5,4-b]pyridine derivative | Suzuki Cross-Coupling nih.gov |
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | N-nucleophiles (amines) | 3-Amino-6-bromoisothiazolo[4,5-b]pyridine derivatives | SNAr rsc.org |
| 2-Fluoropyridine derivatives | Various N, O, S, C nucleophiles | 2-Substituted pyridine derivatives | SNAr nih.gov |
Furthermore, the C-Br bond is highly suitable for transition-metal-catalyzed cross-coupling reactions. Suzuki reactions, for example, have been successfully employed to couple aryl boronic acids with 2-bromothiazolo[5,4-b]pyridine derivatives, demonstrating a powerful method for C-C bond formation at this position. nih.gov This versatility allows for the introduction of a wide range of substituents, which is critical for structure-activity relationship (SAR) studies in drug discovery. nih.govmdpi.com
Cycloaddition Reactions and Their Scope
The thiazolo[4,5-b]pyridine core can participate in cycloaddition reactions, providing pathways to more complex, three-dimensional heterocyclic structures. Research has shown that bicyclic thiazolo-2-pyridones, which are structurally related to the thiazolo[4,5-b]pyridine system, can undergo selective [4+2] cycloaddition reactions with arynes. nih.gov This transformation serves as an effective method for constructing intricate, ring-fused molecular architectures. Additionally, intramolecular [2+2] cycloaddition reactions have been reported for the synthesis of cyclobutane-fused thiazolino-2-pyridones. acs.org
Theoretical and Experimental Analysis of Substituent Effects on Reactivity and Selectivity
Substituents on the thiazolo[4,5-b]pyridine ring have a profound impact on the molecule's electronic properties, and consequently, its reactivity and selectivity in chemical transformations.
Experimental studies often involve the synthesis of a series of derivatives with varying substituents to probe their effects on biological activity or chemical reactivity. For example, modifying the 5-position of 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one through acylation allowed for the exploration of how different acyl groups influence the antioxidant properties of the molecule. nuph.edu.ua Similarly, the functionalization at the 6-position of the related thiazolo[5,4-b]pyridine (B1319707) scaffold was explored to identify novel kinase inhibitors, revealing that the nature of the substituent significantly impacts enzymatic inhibitory activity. nih.gov
Theoretical analyses, such as those using Density Functional Theory (DFT), provide a deeper understanding of these effects. DFT studies on pyridine derivatives have been used to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials. mdpi.com These calculations help to rationalize observed reaction pathways and predict the influence of different functional groups on the electronic distribution and reactivity of the heterocyclic system. For instance, such studies can explain why nucleophilic substitution is favored at certain positions and how substituents can modulate the energy of reaction intermediates and transition states. stackexchange.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Application of ¹H and ¹³C NMR Techniques
For 2-Bromothiazolo[4,5-b]pyridine, ¹H NMR spectroscopy would be used to identify the number of distinct protons, their chemical environments, and their proximity to one another. The pyridine (B92270) ring protons would exhibit characteristic chemical shifts and coupling patterns (doublets or doublet of doublets) in the aromatic region of the spectrum.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon atom attached to the bromine (C2) would be expected to have a distinct chemical shift. Two-dimensional NMR techniques, such as HSQC and HMBC, would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the fused ring system.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C=N and C=C stretching vibrations of the fused aromatic rings. The C-H stretching and bending vibrations would also be present. The absence of certain bands (e.g., N-H or O-H stretches) would confirm the structure.
Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound (C₆H₃BrN₂S). This technique would be used to confirm the presence of bromine by observing the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks would have nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electrospray Ionization (ESI) Techniques
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules. It would be used to generate gaseous ions of this compound, typically as the protonated molecule [M+H]⁺, for mass analysis with minimal fragmentation.
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the planar structure of the fused heterocyclic system and detailing how the molecules pack in the crystal lattice. While crystallographic data exists for related structures, no published data for this compound itself was found.
Analysis of Molecular Geometry, Conformation, and Planarity
The structural architecture of this compound, like other fused heterocyclic systems, is a key determinant of its chemical and physical properties. The molecule consists of a thiazole (B1198619) ring fused to a pyridine ring, a core structure that is expected to be largely planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the aromatic rings.
Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are used to predict the most stable conformation and to calculate geometric parameters such as bond lengths and angles researchgate.netmdpi.com. For related heterocyclic systems, experimental validation of the molecular geometry is typically achieved through single-crystal X-ray diffraction nih.gov. These studies confirm the planarity of the fused ring system and provide precise data on the spatial arrangement of the substituent atoms, including the bromine. While specific conformational flexibility is limited in the rigid ring system, minor deviations from planarity, such as slight puckering, can be quantified.
Investigation of Intermolecular Interactions (e.g., π-Stacking Phenomena)
In the solid state, molecules of this compound are subject to various non-covalent intermolecular interactions that dictate their crystal packing arrangement. Among the most significant of these are π-π stacking interactions, which are common in aromatic and heteroaromatic compounds nih.gov. These interactions occur between the electron-rich π systems of the fused thiazolopyridine rings of adjacent molecules.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a newly synthesized batch of this compound, this analysis provides crucial verification of its empirical formula, C₆H₃BrN₂S, and thus its compositional integrity and purity nih.gov.
The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretically calculated values derived from the molecular formula. A close correlation between the experimental and theoretical values confirms that the correct compound has been synthesized.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 33.51% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.41% |
| Bromine | Br | 79.904 | 1 | 79.904 | 37.15% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.02% |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.91% |
| Total Molecular Weight (g/mol) | 215.07 |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for assessing the purity of this compound by separating it from any unreacted starting materials, byproducts, or degradation products. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC): As a non-volatile compound, this compound is well-suited for analysis by reverse-phase HPLC (RP-HPLC) researchgate.net. This technique separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase, while the mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic acid to ensure good peak shape helixchrom.comsielc.com. Detection is usually performed with a UV detector at a wavelength where the analyte exhibits strong absorbance sielc.com.
Gas Chromatography (GC): GC can be employed for the analysis of pyridine and its derivatives, particularly when coupled with a mass spectrometer (GC-MS) northeastfc.ukresearchgate.net. For successful analysis, the compound must be thermally stable and sufficiently volatile. While pyridine itself can be analyzed by GC, there is some concern that it may interact with or degrade certain column stationary phases over time researchgate.net. Headspace injection techniques are often preferred to minimize matrix effects and protect the column northeastfc.uk.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS is frequently used for the analysis of heterocyclic compounds in complex mixtures nih.govlcms.cz. After separation on an HPLC or UPLC system, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer to provide mass-to-charge ratio information, confirming the identity and purity of the target compound amazonaws.commdpi.com.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle-size columns to achieve higher resolution, faster analysis times, and greater sensitivity. This technique is applicable to the analysis of thiazolopyridine derivatives and offers improved performance over traditional HPLC bldpharm.com.
| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase | Common Detector |
|---|---|---|---|
| HPLC | Reverse-Phase C18 | Acetonitrile/Water with Formic Acid or Ammonium Formate helixchrom.com | UV-Vis sielc.com |
| GC | HP-5MS (5% Phenyl Methyl Siloxane) researchgate.net | Helium (Carrier Gas) | Mass Spectrometry (MS) northeastfc.uk |
| LC-MS | UHPLC C18 (e.g., Kinetex) lcms.cz | Gradient of Acetonitrile and Water with 0.1% Formic Acid lcms.czmdpi.com | Triple Quadrupole Mass Spectrometer (MS/MS) amazonaws.com |
| UPLC | Sub-2 µm particle C18 | Similar to HPLC (e.g., Acetonitrile/Water gradients) | UV-Vis, MS |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromothiazolo[4,5-b]pyridine. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's reactivity and stability.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of heterocyclic molecules. DFT methods are favored for their balance of computational accuracy and efficiency. niscpr.res.in The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a particularly popular choice for these types of calculations. nih.gov
For this compound, a B3LYP approach would be used to optimize the molecule's ground-state geometry, predicting bond lengths, bond angles, and dihedral angles. Such calculations also yield crucial information about the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govekb.eg The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and kinetic instability. nih.gov These calculations can also determine global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), which help in predicting the molecule's behavior in chemical reactions. nih.govekb.eg
Table 1: Key Electronic Properties Calculable via DFT for this compound
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | Provides the foundational structure for all other property calculations. |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
This table represents the types of data that would be generated from DFT calculations on this compound.
Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock ab initio method used to more accurately account for electron correlation, which is often insufficiently described by standard DFT or Hartree-Fock methods. wikipedia.orgsmu.edu The theory treats electron correlation as a perturbation to the Hartree-Fock solution, with corrections calculated at different orders, most commonly the second order (MP2). wikipedia.orgfiveable.me
MP2 calculations are particularly valuable for systems where weak, non-covalent interactions, such as dispersion forces, are important. nih.gov While computationally more demanding than DFT—scaling as O(N5) with system size—MP2 provides a higher level of theory that can be crucial for obtaining accurate energies and properties. smu.edufiveable.me For this compound, MP2 could be employed to refine the energy calculations and to study intermolecular interactions, for example, in dimers or complexes. However, it's known that the MP perturbation series does not always converge smoothly and can sometimes be erratic depending on the molecular system. wikipedia.org MP2 is generally considered a good compromise between accuracy and computational expense for many systems. fiveable.me
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. mit.edu Basis sets range from minimal (e.g., STO-3G) to progressively larger and more flexible sets that include polarization and diffuse functions (e.g., Pople-style 6-31G(d,p) or Dunning's correlation-consistent cc-pVDZ). nih.govrowansci.com
For a molecule like this compound, which contains second- and third-row elements (N, S, Br), the selection of an appropriate basis set is crucial.
Pople Style Basis Sets (e.g., 6-311++G(d,p)) : These are widely used and offer a good balance for geometry optimizations and electronic property calculations. The "+" symbols indicate the inclusion of diffuse functions, which are important for describing anions or weak interactions, while "(d,p)" indicates polarization functions, which allow for more flexibility in describing bonding. ekb.eg
Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed for systematically recovering the correlation energy. They are often the preferred choice for high-accuracy calculations, such as those using MP2 or other correlated methods. rowansci.com
Jensen's pcseg-n Basis Sets : These are optimized for DFT calculations and can offer improved performance over Pople basis sets at a similar computational cost. rowansci.com
Computational optimization involves finding the minimum energy geometry of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, which is confirmed by calculating vibrational frequencies to ensure there are no imaginary frequencies. whiterose.ac.uk
Modeling of Reaction Mechanisms and Energetic Profiles
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, providing a level of detail often unattainable through experiments alone.
To understand the mechanism of a reaction involving this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. chemrxiv.org Identifying the TS structure is key to understanding the reaction's feasibility and kinetics. The TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
Conformational Analysis and Molecular Dynamics Simulations
While this compound has a rigid fused-ring core, conformational flexibility could arise from substituents if they were present. Conformational analysis involves systematically exploring the potential energy surface with respect to the rotation around single bonds to identify stable conformers (energy minima). mdpi.com
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of atoms evolve. mdpi.com This technique can be used to:
Explore the conformational space and the transitions between different conformations. mdpi.com
Simulate the behavior of the molecule in a solvent, such as water, to understand solvation effects.
Study the interaction of this compound with biological macromolecules, such as proteins or DNA, to predict binding modes and affinities. nih.govjchemlett.com
MD simulations provide valuable insights into the thermodynamic and kinetic properties of molecular systems, bridging the gap between static quantum chemical calculations and the dynamic reality of chemical and biological processes. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules like this compound. These theoretical calculations can provide valuable information about the vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental findings, a deeper understanding of the molecular structure and properties can be achieved.
For instance, in studies of similar heterocyclic systems, DFT calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to accurately predict vibrational frequencies. researchgate.net The theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the computational approach, leading to a strong correlation with experimental FT-IR and Raman spectra. This allows for precise assignment of vibrational modes to specific functional groups within the molecule.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when compared to experimental data, can help in the complete assignment of the NMR spectra and confirm the chemical structure.
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov Calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, and how they are influenced by the molecular structure and solvent. nih.gov
A comparative analysis of predicted and experimental spectroscopic data for a related isothiazolo[4,5-b]pyridine derivative is presented in the table below to illustrate the typical agreement between theory and experiment.
| Spectroscopic Parameter | Experimental Value | Calculated Value |
| UV-Vis λmax (in Ethanol) | 320 nm | 336 nm |
| Selected FT-IR Peaks (cm⁻¹) | 3057 (C-H stretch) | 3120-3070 (C-H stretch) |
| 1637 (C=C stretch) | 1609 (C=C stretch) | |
| ¹H NMR (ppm) | δ 7.0-8.5 (Aromatic H) | δ 7.2-8.6 (Aromatic H) |
| ¹³C NMR (ppm) | δ 110-160 (Aromatic C) | δ 112-162 (Aromatic C) |
| Note: The data presented is illustrative for a related heterocyclic system to demonstrate the comparison between experimental and computational results. nih.govscielo.org.za |
Molecular Interaction Studies and Binding Mode Analysis
Computational methods are instrumental in understanding how this compound and its derivatives interact with other molecules, particularly biological macromolecules. This is crucial for the rational design of new therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. actascientific.com This method is widely used to study the potential biological activity of thiazolo[4,5-b]pyridine (B1357651) derivatives. nih.govresearchgate.net For example, docking studies have been performed to investigate the binding of such compounds to the active sites of enzymes like cyclooxygenase (COX) or DNA gyrase. researchgate.netnih.gov
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank potential drug candidates. For instance, a lower binding energy typically indicates a more stable and favorable interaction. niscpr.res.in
In the context of this compound, docking studies could be used to predict its binding mode with various therapeutic targets. The bromine atom, for example, could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The thiazole (B1198619) and pyridine (B92270) rings can engage in hydrogen bonding and π-π stacking interactions. actascientific.com
Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of a this compound derivative against a hypothetical protein kinase.
| Parameter | Value |
| Target Protein | Protein Kinase XYZ |
| PDB ID | 1XYZ |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Glu91, Leu135 |
| Types of Interactions | Hydrogen bond with Glu91, Hydrophobic interaction with Leu135 |
| Note: This data is hypothetical and for illustrative purposes only. |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational methods play a vital role in elucidating these relationships for molecular recognition. nih.gov By systematically modifying the structure of a lead compound like this compound in silico and calculating the effect of these modifications on its binding affinity or other properties, researchers can build predictive SAR models.
For example, modifying the substituents on the pyridine or thiazole ring can affect the molecule's electronic properties, steric hindrance, and ability to form specific interactions with a biological target. mdpi.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate these structural changes with observed biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
For thiazolo[4,5-b]pyridine derivatives, SAR studies have shown that the nature and position of substituents are critical for their biological effects, such as antimicrobial or anticancer activities. mdpi.com For example, the introduction of certain groups can enhance the compound's ability to interact with specific residues in a target protein, leading to increased potency. nih.gov
Advanced Computational Techniques
Beyond standard quantum chemical calculations and molecular docking, more advanced computational techniques can provide deeper insights into the properties and behavior of this compound.
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations can be used to study the adsorption of molecules onto surfaces. doi.org For example, these simulations can predict the adsorption energy and preferred orientation of this compound on a given surface, such as a metal or a zeolite. mdpi.com This is particularly relevant for applications in areas like corrosion inhibition or catalysis. Studies on imidazo[4,5-b]pyridine derivatives have used Monte Carlo simulations to estimate their affinity for adsorbing onto different metallic surfaces, revealing a notable tendency for interaction with iron surfaces. uctm.eduresearch-nexus.net
The table below summarizes the contributions of different intermolecular contacts to the crystal packing of a related imidazo[4,5-b]pyridine derivative, as determined by Hirshfeld surface analysis. uctm.edu
| Intermolecular Contact | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 20.5 |
| N···H/H···N | 10.2 |
| Br···H/H···Br | 8.5 |
| C···C | 5.8 |
| Note: Data is for a related heterocyclic system and serves as an example of the output from Hirshfeld surface analysis. |
Academic Research Applications and Future Directions in Chemical Science
2-Bromothiazolo[4,5-b]pyridine as a Versatile Scaffold for Novel Heterocycle Synthesis
The chemical reactivity of this compound makes it an exceptionally valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. The bromine atom at the 2-position of the thiazole (B1198619) ring is a key functional handle, enabling a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups, thereby facilitating the construction of complex molecular architectures.
A prominent example of its utility is in the synthesis of substituted thiazolopyridine analogues designed as potential therapeutic agents. For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a related isomer, bromothiazolo[5,4-b]pyridine, was synthesized via a copper bromide-mediated bromination. nih.gov This bromo-intermediate subsequently underwent Suzuki coupling reactions with various aryl borates to produce a library of desired compounds with good yields. nih.gov This synthetic strategy highlights how the bromo-substituent is pivotal for creating carbon-carbon bonds and exploring structure-activity relationships (SAR) by introducing diverse functionalities.
Furthermore, solid-phase synthesis techniques have been developed for creating 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives. researchgate.net These methods often rely on a foundational heterocyclic core that can be systematically functionalized, a role for which this compound is well-suited as a starting material or key intermediate. The ability to readily modify the core structure through reactions at the bromo-position allows chemists to generate a multitude of derivatives for screening in various applications.
Utility in the Development of Advanced Materials and Devices
The unique electronic properties of the thiazolo[4,5-b]pyridine core make it an attractive candidate for incorporation into advanced organic materials. Its electron-deficient pyridine (B92270) ring fused with an electron-rich thiazole ring creates a system with tunable electronic characteristics, which is highly desirable for applications in organic electronics.
In the field of organic electronics, particularly for devices like organic solar cells (OSCs), materials capable of efficient electron transport are crucial. Pyridine-based compounds have been identified as promising electron transporting materials (ETMs) due to their intrinsic electron mobility and thermal stability. researchgate.netrsc.org The thiazolo[4,5-b]pyridine scaffold is being explored for this purpose, as its derivatives can be designed to possess the necessary electronic and physical properties for an effective electron transport layer (ETL). researchgate.net The 2-bromo derivative serves as a fundamental building block, allowing for the covalent linkage of this heterocycle into larger conjugated systems designed to facilitate electron movement.
The design of novel organic semiconductors is essential for advancing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The thiazolo[4,5-b]pyridine moiety can be incorporated into polymers or small molecules to create materials with tailored properties for these devices. The 2-bromo functionality is critical for the synthesis of these materials, as it provides a reactive site for polymerization reactions like Stille and Suzuki couplings.
For example, research on a related isomeric structure, thiadiazolo[3,4-c]pyridine, has demonstrated its potential in OFETs. A donor-acceptor copolymer incorporating this heterocycle was synthesized via a Stille polymerization reaction. nih.gov This copolymer exhibited the necessary photophysical prerequisites for OFET applications, including strong optical absorption and suitable HOMO-LUMO energy levels, achieving a respectable hole mobility. nih.gov This work underscores the strategy of using bromo-functionalized pyridine-fused heterocycles like this compound as monomers to construct high-performance organic semiconductors.
| Parameter | Value | Reference |
|---|---|---|
| Polymer | PTBDTPT | nih.gov |
| Hole Mobility (cm² V⁻¹ s⁻¹) | 1.92 x 10⁻² | nih.gov |
| On/Off Ratio | 25 | nih.gov |
| Optical Band Gap (eV) | 1.61 | nih.gov |
Conductive polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. azom.com A key strategy in designing new conductive polymers is the synthesis of monomers that can be polymerized to form a conjugated backbone. This compound is an ideal precursor for such a monomer.
Through polymerization techniques that utilize the bromo-substituent as a reactive site, this heterocyclic unit can be incorporated into a polymer chain. This allows for the engineering of conductive polymers with specific, predictable properties. The inclusion of the thiazolo[4,5-b]pyridine unit can influence the polymer's band gap, conductivity, and stability, thereby tuning the material for specific applications, ranging from sensors to flexible electronic circuits. mdpi.com
Elucidating Molecular Interactions with Biological Macromolecules via Chemical Probes
The thiazolo[4,5-b]pyridine scaffold is not only a building block for materials but also a privileged structure in medicinal chemistry. Its derivatives are used as chemical probes to investigate the complex interactions between small molecules (ligands) and biological macromolecules like enzymes and receptors.
By systematically modifying the thiazolo[4,5-b]pyridine core, researchers can develop potent and selective inhibitors for specific enzymes, which can then be used to study the enzyme's function in cellular pathways. The synthesis of these molecular probes often begins with a versatile intermediate like this compound.
A compelling example is found in the development of inhibitors for phosphoinositide 3-kinase (PI3K), an enzyme crucial in cell signaling and cancer progression. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues were designed and synthesized. nih.gov The synthesis relied on a bromothiazolopyridine intermediate to introduce various side chains via Suzuki coupling. The resulting compounds showed potent inhibitory activity against PI3K isoforms, with one representative compound exhibiting an IC50 value of 3.6 nM against PI3Kα. nih.gov
Molecular docking studies of these inhibitors provided insight into the enzyme-ligand interactions at an atomic level. The analysis revealed that the N-heterocyclic core of the inhibitor was directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov This demonstrates how derivatives, made accessible through the chemistry of bromo-intermediates, can serve as powerful tools to map the binding pockets of enzymes and elucidate the structural basis for molecular recognition and inhibition. Similar approaches have been used to develop inhibitors for other kinases, such as cyclin G-associated kinase (GAK), and for bacterial enzymes like MurD ligase and DNA gyrase, using related pyridine-fused heterocyclic scaffolds. mdpi.comsemanticscholar.org
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 19a | PI3Kα | 3.6 | nih.gov |
| 19a | PI3Kβ | 35.5 | nih.gov |
| 19a | PI3Kγ | 8.7 | nih.gov |
| 19a | PI3Kδ | 2.5 | nih.gov |
Principles for Designing Molecular Recognition Elements
The thiazolo[4,5-b]pyridine scaffold, for which this compound is a key precursor, serves as a foundational structure for designing molecules capable of specific molecular recognition. The design principles are rooted in the inherent structural and electronic features of this bicyclic system.
Rigid Scaffold and Vectorial Display of Functionality: The fused ring system provides a structurally constrained and planar backbone. This rigidity is crucial as it reduces the entropic penalty upon binding to a target, and it allows for the precise, predictable positioning of functional groups in three-dimensional space. The bromine atom at the 2-position, or substituents introduced via its displacement, can be directed towards specific interaction points in a host molecule or receptor.
Hydrogen Bonding Capabilities: The scaffold contains two nitrogen atoms (one in the pyridine ring and one in the thiazole ring) that can act as hydrogen bond acceptors. This is a key feature in molecular recognition, enabling the formation of directional, non-covalent interactions. For instance, in the context of biological macromolecules, the pyridine nitrogen is often identified in molecular docking studies as a critical "hinge-binding" motif, forming hydrogen bonds with backbone amides in protein active sites. nih.gov
π-Stacking and Aromatic Interactions: The electron-deficient nature of the pyridine ring fused to the electron-richer thiazole ring creates a unique electronic distribution across the aromatic system. This allows for tailored π-π stacking interactions with other aromatic systems, which are fundamental in the self-assembly of supramolecular structures.
Tunability via Substitution: The 2-bromo position is a key site for chemical modification. By replacing the bromine atom with various other groups through cross-coupling reactions, researchers can systematically tune the steric, electronic, and hydrophobic/hydrophilic properties of the molecule. This allows for the optimization of binding affinity and selectivity for a given target. Structure-activity relationship (SAR) studies on related compounds have shown that the introduction of specific functionalities, such as sulfonamides or morpholinyl groups, can be critical for achieving high potency and selectivity in molecular recognition events. nih.gov
Table 1: Key Principles for Designing Molecular Recognition Elements Based on the Thiazolo[4,5-b]pyridine Scaffold
| Design Principle | Structural/Chemical Basis | Application in Molecular Recognition |
| Rigid Conformation | Fused bicyclic aromatic system | Pre-organizes binding elements, minimizing entropic loss upon binding. |
| H-Bond Acceptors | Nitrogen atoms in both pyridine and thiazole rings | Forms specific, directional hydrogen bonds with H-bond donors. |
| Aromatic System | Electron-deficient pyridine fused to an electron-rich thiazole | Enables π-π stacking and other non-covalent interactions with target molecules. |
| Functionalization Handle | C2-Bromo substituent | Allows for systematic modification to optimize steric and electronic complementarity. |
Contributions to Catalysis and Development of Novel Organic Reactions
While the thiazolo[4,5-b]pyridine core is not widely reported as a catalyst or ligand itself, its synthesis and functionalization, particularly from the 2-bromo derivative, have contributed significantly to the landscape of modern organic reactions.
A Versatile Substrate for Cross-Coupling Reactions
The carbon-bromine bond at the 2-position of this compound is a highly valuable functional handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The use of this bromo-derivative allows for the straightforward introduction of a wide array of chemical moieties, dramatically expanding the chemical space accessible from this scaffold.
Key cross-coupling reactions where this compound serves as an ideal substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching aryl or vinyl groups. This is a widely used method for creating biaryl structures. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl groups. This is crucial for building rigid, linear extensions to the core structure and for accessing compounds used in materials science.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse primary and secondary amino groups.
Heck Coupling: Reaction with alkenes to form C-C bonds, appending vinyl groups that can be further manipulated.
Table 2: Application of this compound in Palladium-Catalyzed Cross-Coupling
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | 2-Aryl-thiazolo[4,5-b]pyridine |
| Sonogashira | R-C≡CH | C-C (sp²-sp) | 2-Alkynyl-thiazolo[4,5-b]pyridine |
| Buchwald-Hartwig | R₂-NH | C-N | 2-Amino-thiazolo[4,5-b]pyridine |
| Heck | H₂C=CHR | C-C (sp²-sp²) | 2-Vinyl-thiazolo[4,5-b]pyridine |
Development of Novel Synthetic Methodologies
The pursuit of the thiazolo[4,5-b]pyridine core has also led to the application and development of powerful ring-forming reactions. These methods provide efficient entry points to the core structure, which can then be further elaborated. Notable examples include:
Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the context of thiazolo[4,5-b]pyridines, a suitably substituted 2-aminothiazole (B372263) derivative reacts with a ketone under acid or base catalysis to construct the fused pyridine ring. researchgate.netnih.govacs.org This approach has been successfully adapted to solid-phase synthesis, allowing for the generation of libraries of diverse thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.govthieme-connect.com
Thorpe-Ziegler Cyclization: This reaction involves the intramolecular cyclization of a dinitrile to form an enamine, which is a key step in certain synthetic routes to the thiazole portion of the scaffold, particularly in solid-phase synthesis protocols. researchgate.netacs.orgresearchgate.net
Multicomponent Reactions: Researchers have developed one-pot, multicomponent strategies that combine several starting materials to rapidly assemble the thiazolo[4,5-b]pyridine core. dmed.org.ua These reactions are highly efficient and align with the principles of green chemistry by minimizing waste and operational steps.
Emerging Research Frontiers for Thiazolo[4,5-b]pyridine Derivatives in Pure Chemical Research
Beyond its established role as a versatile synthetic intermediate, the thiazolo[4,5-b]pyridine scaffold possesses intrinsic properties that position it as a promising candidate for exploration in emerging areas of pure chemical research, particularly in supramolecular and materials chemistry.
Supramolecular Chemistry: The design and synthesis of ordered, non-covalently linked molecular systems is a major frontier in chemistry. Pyridine-based derivatives are known to be excellent building blocks for supramolecular assembly. mdpi.com The thiazolo[4,5-b]pyridine core is well-suited for this purpose due to its planarity, which promotes π-stacking, and its defined hydrogen bond acceptor sites. Researchers can envision using these derivatives as synthons for creating:
Self-Assembled Dimers and Oligomers: Through programmed hydrogen bonding or π-π interactions.
Coordination Polymers and Metal-Organic Frameworks (MOFs): By using the nitrogen atoms as coordination sites for metal ions, leading to highly ordered, porous materials with potential applications in gas storage or catalysis. nih.gov
Photoresponsive Systems: The incorporation of photo-switchable groups onto the scaffold could lead to supramolecular assemblies whose structure and properties can be controlled with light. mdpi.com
Materials Science: The conjugated π-system of the thiazolo[4,5-b]pyridine ring system is characteristic of organic electronic materials. While this area is less explored for this specific heterocycle, it represents a significant frontier. By extending the conjugation through cross-coupling reactions (e.g., Sonogashira or Suzuki), it is conceivable to design novel derivatives for applications such as:
Organic Dyes and Pigments: The extended π-system can lead to strong absorption in the visible spectrum.
Fluorescent Probes: Functionalized derivatives could exhibit environmentally sensitive fluorescence for chemical sensing applications.
Organic Semiconductors: The rigid, planar structure and potential for intermolecular π-stacking are desirable features for charge transport in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
The transition from using this compound primarily as a scaffold for biologically active molecules to exploring its fundamental properties in these areas of pure chemical research marks an exciting future direction for this versatile compound.
Q & A
Basic: What are the key synthetic routes and characterization methods for 2-bromothiazolo[4,5-b]pyridine?
Methodological Answer:
The synthesis of this compound typically involves halogenation of the parent thiazolo[4,5-b]pyridine scaffold. A common approach is the use of brominating agents (e.g., N-bromosuccinimide, Br₂) under controlled conditions. For example, phase-transfer catalysis (solid-liquid) with solvents like dimethylformamide (DMF) can enhance reaction efficiency . Post-synthesis characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify ≥97% purity .
- Mass spectrometry (MS) to validate molecular weight (215.07 g/mol) and fragmentation patterns.
Basic: What are the critical physical properties and storage conditions for this compound?
Methodological Answer:
Key properties include:
- Boiling point : 311.4±34.0 °C (predicted).
- Density : 1.859±0.06 g/cm³ .
- Solubility : Limited in polar solvents; better solubility observed in DMF or dichloromethane.
Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition via bromine dissociation or moisture absorption .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus pumilis) and Gram-negative (e.g., E. coli) strains. Compare results to standard antibiotics (e.g., ciprofloxacin) .
- Cancer cell proliferation : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Report IC₅₀ values (low micromolar range expected for active derivatives) .
- Control experiments : Include unsubstituted thiazolo[4,5-b]pyridine and brominated analogs (e.g., 6-bromo derivatives) to assess substituent effects .
Advanced: What strategies optimize the fluorescence properties of brominated thiazolo[4,5-b]pyridine derivatives?
Methodological Answer:
- Solvent selection : Test polar (acetonitrile) vs. non-polar (toluene) solvents to study solvatochromic shifts. The electron-deficient pyridine ring enhances fluorescence quenching in polar environments .
- Substituent tuning : Introduce electron-donating groups (e.g., -OCH₃) at non-brominated positions to modulate emission wavelengths. Compare quantum yields to benzothiazole analogs .
- Time-resolved fluorescence : Use a picosecond laser system to measure excited-state lifetimes and identify non-radiative decay pathways.
Advanced: How do structural modifications at the bromine position affect reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ as a catalyst. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Competitive studies : Compare reactivity with 2-chloro or 2-iodo analogs. Bromine’s moderate leaving-group ability balances reactivity and stability .
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions .
Advanced: What analytical techniques resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reaction monitoring : Use in situ IR spectroscopy to track bromine incorporation (C-Br stretch at ~550 cm⁻¹).
- Byproduct analysis : Employ GC-MS to identify side products (e.g., debrominated species or dimerization artifacts) .
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) across labs .
Advanced: How can microwave-assisted synthesis improve the efficiency of this compound preparation?
Methodological Answer:
- Optimized conditions : Use a single-mode microwave reactor at 150°C for 10 minutes with N-bromosuccinimide (1.2 equiv). Compare yields (≥85%) to conventional heating (6 hours, 70°C) .
- Energy efficiency : Calculate E-factors (kg waste/kg product) to demonstrate green chemistry advantages.
- Scale-up challenges : Address heat distribution issues using segmented flow reactors for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
